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Compound of Interest

Compound Name: 4-(Tetrahydropyran-4-yloxy)aniline

Cat. No.: B1345294

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the procurement, handling, and potential
applications of high-purity 4-(tetrahydropyran-4-yloxy)aniline. It includes a list of potential
suppliers, detailed safety and handling protocols, a plausible synthetic route, and application
notes for its use as a key intermediate in the synthesis of kinase inhibitors for drug discovery.

Suppliers and Purchasing of High-Purity 4-
(tetrahydropyran-4-yloxy)aniline

High-purity 4-(tetrahydropyran-4-yloxy)aniline (CAS No: 917483-71-7) is available from
various chemical suppliers specializing in pharmaceutical intermediates and research
chemicals. When purchasing this compound, it is crucial to request a Certificate of Analysis
(CoA) to verify its identity and purity.

Table 1: Representative Suppliers of 4-(tetrahydropyran-4-yloxy)aniline
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Supplier Purity Specification Notes
Offers the compound as a
LookChem =299% o ,
pharmaceutical intermediate.
) - Lists the compound in their
2a biotech Not specified
product catalog.
Lists the fluoro-derivative,
BLDpharm Not specified suggesting a portfolio of
related compounds.
) Offers various quantities for
Cenmed Enterprises >96%

research purposes.

Properties and Safety Information

A summary of the key chemical properties of 4-(tetrahydropyran-4-yloxy)aniline is provided
in the table below.

Table 2: Physicochemical Properties of 4-(tetrahydropyran-4-yloxy)aniline

Property Value

CAS Number 917483-71-7

Molecular Formula C11H1sNO2

Molecular Weight 193.24 g/mol

Appearance Typically a solid (refer to supplier specification)

Store in a cool, dry, and well-ventilated place.
Storage ) ]
Keep container tightly closed.

Safety and Handling Precautions:

It is imperative to handle 4-(tetrahydropyran-4-yloxy)aniline in a well-ventilated laboratory,
preferably within a chemical fume hood, while wearing appropriate personal protective
equipment (PPE).
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Personal Protective Equipment (PPE):

o Wear protective gloves, clothing, and eye/face protection.[1]

o Ensure safety showers and eyewash stations are readily accessible.[1]
Handling:

o Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

o Wash hands and any exposed skin thoroughly after handling.[1]

o Do not eat, drink, or smoke when using this product.[1]

In case of exposure:

[e]

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for
breathing. Call a poison center or doctor if you feel unwell.[1]

o Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical
advice/attention.[1]

o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if
present and easy to do. Continue rinsing. If eye irritation persists, get medical
advice/attention.[1]

o Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.[1]
Storage:

o Store in a well-ventilated place and keep the container tightly closed.[1]

o Store locked up.[1]

Disposal:

o Dispose of contents/container to an approved waste disposal plant.[1]
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Synthetic Protocol: Synthesis of 4-(tetrahydropyran-
4-yloxy)aniline

While several synthetic routes are possible, the Mitsunobu reaction provides a reliable method
for the synthesis of 4-(tetrahydropyran-4-yloxy)aniline from commercially available starting
materials. This reaction facilitates the formation of an ether linkage with inversion of
stereochemistry at the alcohol carbon, though in this case, the starting alcohol is achiral.

Reaction Scheme:
Experimental Protocol:

Materials:

4-Aminophenol

o Tetrahydropyran-4-ol

o Triphenylphosphine (PPhs)

» Diisopropyl azodicarboxylate (DIAD)

e Anhydrous Tetrahydrofuran (THF)

e Saturated aqueous sodium bicarbonate solution
e Brine

e Anhydrous magnesium sulfate (MgSOa)

« Silica gel for column chromatography

Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:

o Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g.,
nitrogen or argon), dissolve 4-aminophenol (1.0 equivalent) and tetrahydropyran-4-ol (1.1
equivalents) in anhydrous THF.
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o Addition of Reagents: To the stirred solution, add triphenylphosphine (1.2 equivalents). Cool
the reaction mixture to 0 °C in an ice bath.

o Slowly add diisopropyl azodicarboxylate (1.2 equivalents) dropwise to the reaction mixture.
The reaction is often exothermic, so maintain the temperature at 0 °C during the addition.

» Reaction Monitoring: After the addition is complete, allow the reaction to warm to room
temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer
chromatography (TLC).

o Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

o Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous
sodium bicarbonate solution and brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

« Purification: Purify the crude product by silica gel column chromatography using an
appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the
desired 4-(tetrahydropyran-4-yloxy)aniline.

Application Notes: A Building Block for Kinase
Inhibitors

Aniline derivatives are a cornerstone in the development of targeted cancer therapies,
particularly as inhibitors of protein kinases. The 4-(tetrahydropyran-4-yloxy)aniline scaffold
can serve as a valuable starting material for the synthesis of novel kinase inhibitors, with the
tetrahydropyran moiety potentially improving physicochemical properties such as solubility and
metabolic stability.

Rationale for Use in Kinase Inhibitor Synthesis:

The aniline nitrogen of 4-(tetrahydropyran-4-yloxy)aniline can act as a key hydrogen bond
donor, interacting with the hinge region of the ATP-binding pocket of various kinases. This
interaction is a common feature of many approved kinase inhibitors. The tetrahydropyran group
can be explored for its potential to form additional interactions within the active site or to
modulate the overall properties of the inhibitor.
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Proposed Experimental Workflow for Kinase Inhibitor
Synthesis and Screening:

The following workflow outlines the general steps for utilizing 4-(tetrahydropyran-4-
yloxy)aniline in a drug discovery program targeting a specific kinase.
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Caption: Experimental workflow for the synthesis and screening of kinase inhibitors.
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Protocol: Synthesis of a 4-Anilinoquinazoline-based
Kinase Inhibitor Prototype

This protocol describes the synthesis of a prototype kinase inhibitor using 4-(tetrahydropyran-
4-yloxy)aniline and a 4-chloroquinazoline core, a common scaffold in EGFR inhibitors.

Materials:

4-(tetrahydropyran-4-yloxy)aniline

e 4-Chloroquinazoline

* |Isopropanol

e Triethylamine

o Standard laboratory glassware with reflux condenser
e TLC supplies

« Filtration apparatus

Procedure:

o Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux
condenser, add 4-chloroquinazoline (1.0 equivalent) and 4-(tetrahydropyran-4-
yloxy)aniline (1.1 equivalents).

e Add isopropanol as the solvent.

o Add triethylamine (1.5 equivalents) to the mixture to act as a base and scavenge the HCI
byproduct.

o Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-8 hours.

» Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting materials
are consumed.
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o Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If
a precipitate forms, collect the solid by filtration and wash with cold isopropanol to obtain the
crude product. The product can be further purified by recrystallization or column
chromatography if necessary.

Potential Biological Signaling Pathway Involvement

Aniline-based kinase inhibitors often target key signaling pathways implicated in cancer cell
proliferation and survival. A primary example is the Epidermal Growth Factor Receptor (EGFR)
signaling pathway, which is frequently dysregulated in various cancers.
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Caption: EGFR signaling pathway and the inhibitory action of anilino-quinazoline derivatives.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b1345294?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345294?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Anilino-quinazoline derivatives, which can be synthesized from 4-(tetrahydropyran-4-
yloxy)aniline, act as ATP-competitive inhibitors of the EGFR kinase domain. By blocking the
autophosphorylation of EGFR, these inhibitors prevent the activation of downstream signaling
cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. This ultimately
leads to a reduction in cell proliferation and survival, making them effective anti-cancer agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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